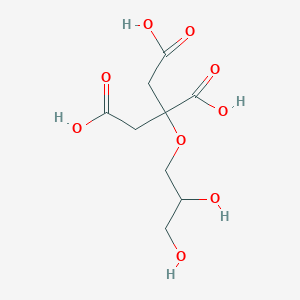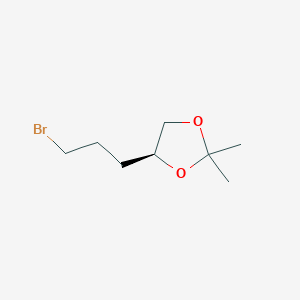
(S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,5-Isopropylidene-1-bromopentane is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a bromine atom attached to a pentane chain, which is further substituted with an isopropylidene group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-1-bromopentane typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-isopropylidene-1-pentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired brominated product.
Industrial Production Methods
On an industrial scale, the production of (S)-4,5-Isopropylidene-1-bromopentane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.
化学反应分析
Types of Reactions
(S)-4,5-Isopropylidene-1-bromopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
科学研究应用
(S)-4,5-Isopropylidene-1-bromopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
作用机制
The mechanism of action of (S)-4,5-Isopropylidene-1-bromopentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of a double bond and the release of the bromine atom.
相似化合物的比较
Similar Compounds
®-4,5-Isopropylidene-1-bromopentane: The enantiomer of the compound with the opposite stereochemistry.
4,5-Isopropylidene-1-chloropentane: Similar structure but with a chlorine atom instead of bromine.
4,5-Isopropylidene-1-iodopentane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(S)-4,5-Isopropylidene-1-bromopentane is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications requiring chiral specificity, such as asymmetric synthesis and the development of chiral drugs. The presence of the bromine atom also makes it a versatile intermediate for various chemical transformations.
属性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC 名称 |
(4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
ZFGLHRDEDKLBRF-ZETCQYMHSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)CCCBr)C |
规范 SMILES |
CC1(OCC(O1)CCCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


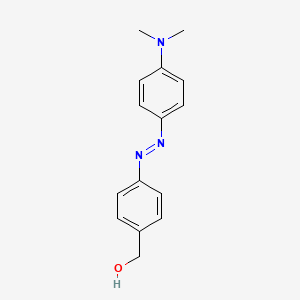
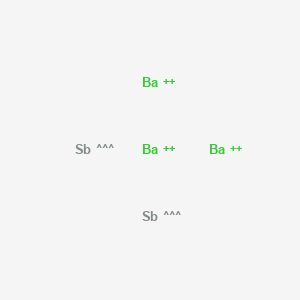
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
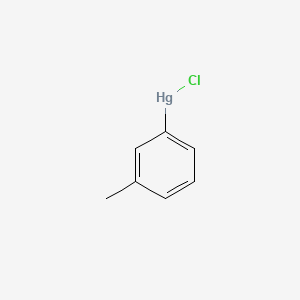


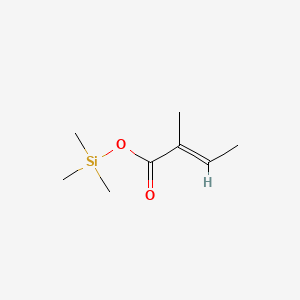
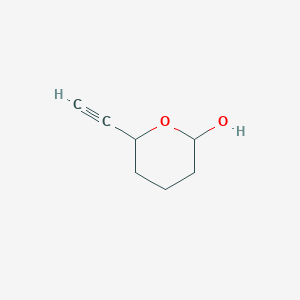
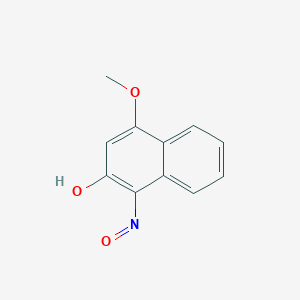
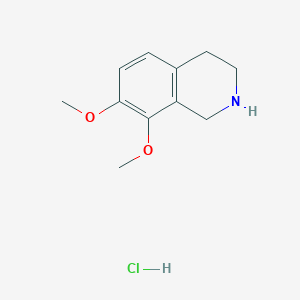
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
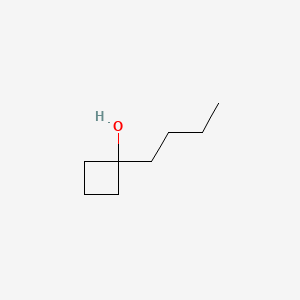
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
